4-(Diacetoxymethyl)phenylboronic acid

Description

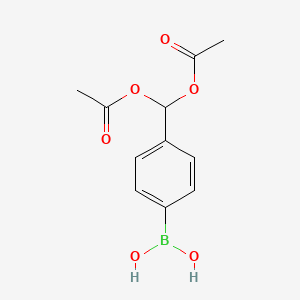

4-(Diacetoxymethyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a diacetoxymethyl group (–CH(OAc)₂) at the para position. This compound is primarily utilized as an organic building block in synthetic chemistry, particularly for applications requiring boronate affinity or reversible diol-binding properties . The diacetoxymethyl substituent introduces both steric bulk and electron-withdrawing effects, which modulate the boronic acid's acidity (pKa) and binding kinetics with cis-diol-containing molecules like sugars or glycoproteins. Its structure distinguishes it from simpler phenylboronic acids, offering unique reactivity in aqueous and physiological conditions.

Properties

IUPAC Name |

[4-(diacetyloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO6/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)12(15)16/h3-6,11,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQIEDWQBJYVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(OC(=O)C)OC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681675 | |

| Record name | {4-[Bis(acetyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-39-0 | |

| Record name | Boronic acid, B-[4-[bis(acetyloxy)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[Bis(acetyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diacetoxymethyl)phenylboronic acid typically involves the reaction of phenylboronic acid with diacetoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the hydroxyl group on the boronic acid with the diacetoxymethyl group .

Industrial Production Methods

This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Diacetoxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phenylboronic acid derivatives.

Reduction: Reduction reactions can convert the diacetoxymethyl group to a hydroxymethyl group.

Substitution: The diacetoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the presence of a base and a suitable nucleophile.

Major Products Formed

The major products formed from these reactions include various substituted phenylboronic acids and their derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

4-(Diacetoxymethyl)phenylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Diacetoxymethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the Suzuki-Miyaura coupling reaction, where the boronic acid group facilitates the transfer of an organic group to a palladium catalyst, leading to the formation of a new carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation .

Comparison with Similar Compounds

Key Substituent Effects on pKa and Reactivity

Phenylboronic acid derivatives exhibit variable pKa values and binding affinities depending on their substituents. Below is a comparative analysis:

*Estimated pKa based on electron-withdrawing effects of –CH(OAc)₂.

Substituent Position and Efficiency

- Para vs. Ortho Substitution : In dendrimer-based delivery systems, para-substituted phenylboronic acids (e.g., 4-(bromomethyl)phenylboronic acid) exhibit significantly higher translocation efficiency compared to ortho-substituted analogs (e.g., 2-(bromomethyl)phenylboronic acid) due to reduced steric hindrance .

- Electron-Withdrawing Groups : Substituents like sulfonyl (–SO₂–) or diacetoxymethyl (–CH(OAc)₂) lower pKa by stabilizing the boronate anion, enabling diol binding under neutral or weakly acidic conditions. This is critical for biomedical applications .

Boronate Affinity Chromatography

- 4-Sulfonamide/Sulfonyl Derivatives : These compounds enable cis-diol separation at pH 7.0–7.4, outperforming phenylboronic acid (pKa 8.8), which requires alkaline conditions. Their reduced pKa enhances binding stability in physiological environments .

- The diacetoxymethyl group may improve hydrophobicity, aiding in selective glycoprotein interactions .

Biomedical Delivery Systems

- 4-(Bromomethyl)phenylboronic Acid : Modified polyethyleneimine (PEI) with this compound enhances gene transfection efficiency by 5–10× vs. unmodified PEI, attributed to improved DNA condensation and ligand-mediated cell uptake .

- This compound : The diacetoxymethyl group may confer hydrolytic stability in vivo, making it suitable for sustained-release formulations or targeted delivery .

Protein Immobilization

- 3-Aminophenylboronic Acid: Forms stable bioconjugates with enzymes like horseradish peroxidase (HRP) for chromatographic immobilization. Retention efficiency varies with pH, highlighting the need for pH-optimized substituents .

Limitations and Challenges

- Steric Hindrance : Bulky substituents (e.g., diacetoxymethyl) may reduce binding kinetics with small diols like glucose but improve selectivity for larger glycoproteins .

- Hydrolytic Stability : Acetate groups in this compound may hydrolyze under basic conditions, limiting long-term storage stability .

Biological Activity

4-(Diacetoxymethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H13B O5

- CAS Number : 1256346-39-0

- Molecular Weight : 238.03 g/mol

The compound features a phenyl ring substituted with a diacetoxymethyl group and a boronic acid moiety, which is crucial for its biological interactions.

This compound primarily functions through its ability to form reversible covalent bonds with diols, which are abundant in biomolecules such as sugars and nucleotides. This property allows it to modulate enzyme activities and influence cellular signaling pathways.

Target Enzymes

- Proteins and Enzymes : The boronic acid group can interact with serine and cysteine residues in various enzymes, potentially inhibiting their activity.

- Sphingosine-1-phosphate (S1P) Pathway : Similar compounds have been shown to influence the S1P signaling pathway, which plays a crucial role in cell proliferation, survival, and migration.

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. For instance, studies have shown that derivatives similar to this compound can enhance the efficacy of chemotherapeutic agents by targeting cancer cell survival pathways .

Antibacterial and Antiviral Properties

Boronic acids have demonstrated significant antibacterial and antiviral activities. They can disrupt bacterial cell wall synthesis and interfere with viral replication processes. For example, studies have reported that certain boronic acid derivatives exhibit potent activity against various bacterial strains and viruses by targeting specific enzymatic pathways essential for pathogen survival .

Study on Cytosolic Delivery

A study investigated the use of boronic acid-functionalized dendrimers for cytosolic delivery of proteins. The results indicated that compounds with higher boronic acid density showed enhanced transduction efficiency into HeLa cells compared to lower-density analogs. This suggests that this compound could potentially be utilized in drug delivery systems to improve therapeutic efficacy .

In Vivo Efficacy

In vivo studies have shown that similar boronic acid compounds can significantly reduce tumor growth in xenograft models by promoting apoptosis in cancer cells while sparing normal tissues. This selectivity is attributed to the differential expression of target enzymes in malignant versus healthy cells .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.